molecular formula C11H8N2O B14066701 1-(3,5-Dicyanophenyl)propan-2-one

1-(3,5-Dicyanophenyl)propan-2-one

Cat. No.: B14066701
M. Wt: 184.19 g/mol
InChI Key: CMZFAMPBVDCLGI-UHFFFAOYSA-N
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Description

1-(3,5-Dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a phenyl ring substituted with two cyano groups at the 3 and 5 positions and a propan-2-one group at the 1 position.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-(2-oxopropyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C11H8N2O/c1-8(14)2-9-3-10(6-12)5-11(4-9)7-13/h3-5H,2H2,1H3

InChI Key

CMZFAMPBVDCLGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dicyanophenyl)propan-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dicyanophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(3,5-Dicyanophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dicyanophenyl)propan-2-one involves its interaction with molecular targets and pathways. The cyano groups and the ketone functionality play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions makes it versatile in different chemical contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dicyanophenyl)propan-2-one is unique due to the presence of two cyano groups at specific positions on the phenyl ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. The cyano groups enhance the compound’s electrophilicity, making it a valuable intermediate in various chemical reactions.

Biological Activity

1-(3,5-Dicyanophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural features suggest that it may exhibit various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound, supported by data from recent studies and case analyses.

Chemical Structure

The compound's structure can be represented as follows:

C12H8N2O\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}

where the dicyanophenyl group contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has demonstrated that derivatives of similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on breast cancer cells, it was found that these compounds exhibited significant cell death with minimal effects on normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)15Apoptosis
Related Chalcone DerivativeMCF-720Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound showed promising results against various bacterial strains.

Antimicrobial Efficacy

A study assessed the Minimum Inhibitory Concentration (MIC) values against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results indicate that the compound possesses moderate antimicrobial activity, which could be further explored for therapeutic applications.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The compound demonstrated significant free radical scavenging activity.

Antioxidant Assay Results

Assay TypeEC50 (µg/mL)
DPPH Scavenging30
ABTS Assay25

These findings suggest that the compound could serve as a potential antioxidant agent in preventing oxidative stress-related diseases.

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